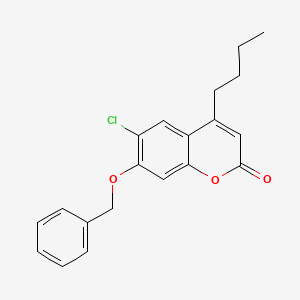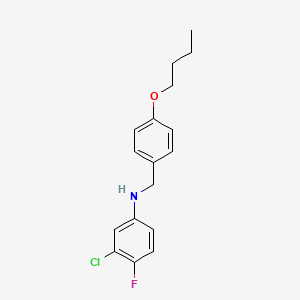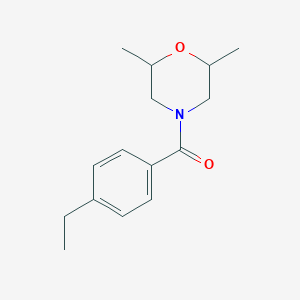![molecular formula C24H25N3O3S B5199539 N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B5199539.png)
N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide, also known as NSC 74859, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit significant biological activity against various diseases.
作用机制
N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 exerts its biological activity through inhibition of several enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell proliferation and survival. It also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression regulation. In addition, this compound 74859 has been found to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
This compound 74859 has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the formation of new blood vessels that are essential for tumor growth. In inflammation research, this compound 74859 has been found to reduce the production of pro-inflammatory cytokines and chemokines. It also reduces the infiltration of immune cells into inflamed tissues. In neurological research, this compound 74859 has been found to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied for its biological activity, which makes it a well-characterized compound for research. However, this compound 74859 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has low bioavailability, which can limit its effectiveness in in vivo studies.
未来方向
N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 has several potential future directions for research. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to develop more potent derivatives of this compound 74859 with improved solubility and bioavailability. Additionally, the mechanism of action of this compound 74859 needs further elucidation to fully understand its biological activity. Finally, the use of this compound 74859 in combination with other drugs or therapies should be explored to enhance its effectiveness.
合成方法
N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 can be synthesized by reacting 2-methyl-3,4-dihydro-1(2H)-quinolinone with 4-aminobenzenesulfonyl chloride followed by reaction with acetic anhydride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in several research articles and has been found to yield a high purity product.
科学研究应用
N-{4-[(4-anilino-2-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide 74859 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant biological activity against various diseases such as cancer, inflammation, and neurological disorders. In cancer research, this compound 74859 has been shown to inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
In inflammation research, this compound 74859 has been found to inhibit the production of inflammatory cytokines and chemokines. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In neurological research, this compound 74859 has been found to have neuroprotective effects against ischemic brain injury and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[4-[(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-17-16-23(26-19-8-4-3-5-9-19)22-10-6-7-11-24(22)27(17)31(29,30)21-14-12-20(13-15-21)25-18(2)28/h3-15,17,23,26H,16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYWEFAOMGHYPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorobenzyl)-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5199456.png)
![3-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5199467.png)

![5-{[(4,5-diphenyl-1H-imidazol-2-yl)thio]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5199477.png)
![2,4-difluoro-N-{[5-(2-methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5199484.png)

![N-cyclohexyl-2-[(5-isoquinolinyloxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5199501.png)

![1-(1-benzothien-2-ylmethyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5199519.png)
![(2R*,6S*)-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-2,6-dimethylmorpholine](/img/structure/B5199527.png)


![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)

